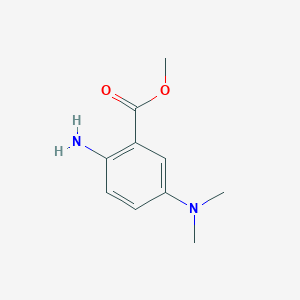

Methyl 2-amino-5-(dimethylamino)benzoate

Description

Methyl 2-amino-5-(dimethylamino)benzoate is a benzoic acid derivative featuring an amino group at the 2-position and a dimethylamino group at the 5-position of the aromatic ring.

Properties

IUPAC Name |

methyl 2-amino-5-(dimethylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3/h4-6H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZOOMCMINDXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210694 | |

| Record name | Benzoic acid, 2-amino-5-(dimethylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749863-32-9 | |

| Record name | Benzoic acid, 2-amino-5-(dimethylamino)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749863-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-(dimethylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the methylation of 2-amino-5-(dimethylamino)benzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(dimethylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Biomedicine

Therapeutic Potential:

Methyl 2-amino-5-(dimethylamino)benzoate has been investigated for its potential therapeutic applications. Its structural similarity to PABA suggests possible roles in enzyme inhibition and modulation of biochemical pathways. Research indicates that compounds with amino and dimethylamino groups can interact with biological macromolecules, potentially influencing cellular responses and signal transduction pathways.

Case Study: Antimycobacterial Activity

A study focused on the synthesis and activity of related compounds against Mycobacterium tuberculosis (Mtb) demonstrated that modifications in the chemical structure can lead to significant changes in biological activity. Compounds similar to this compound were screened for their ability to inhibit Mtb growth, revealing that specific substitutions can enhance efficacy against this pathogen .

Organic Chemistry

Synthesis Applications:

this compound is utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Esterification: The compound can be synthesized through esterification processes, which are fundamental in organic chemistry for producing esters from carboxylic acids and alcohols.

- Heterocycle Formation: It serves as a precursor for synthesizing heterocycles, which are important in drug discovery and development.

Data Table: Synthesis Pathways

| Reaction Type | Reactants | Products |

|---|---|---|

| Esterification | Methyl 2-amino-5-(dimethylamino)benzoic acid + Methanol | This compound |

| Heterocycle Formation | This compound + Various reagents | Isoxazolone-type heterocycles |

Material Science

Photoinitiators:

In material science, derivatives of this compound have been explored as photoinitiators in polymerization processes. These compounds can absorb light and initiate chemical reactions that lead to the hardening of materials, making them valuable in coatings and adhesives.

Case Study: Photopolymerization

Research has shown that using dimethylamino-substituted benzoates as photoinitiators can significantly enhance the efficiency of visible light polymerization systems. This application is particularly relevant in the development of environmentally friendly materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(dimethylamino)benzoate involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 2-amino-5-(dimethylamino)benzoate and related benzoate esters:

Structural and Functional Analysis

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound donates electrons, increasing the aromatic ring’s electron density. This contrasts with trifluoromethyl (CF₃) or dichlorophenoxy groups, which withdraw electrons, altering reactivity in electrophilic substitution reactions .

- Solubility and Lipophilicity: The dimethylamino group improves water solubility compared to lipophilic substituents like CF₃ or benzyl groups. This property is critical for bioavailability in drug design .

- Biological Activity: Compounds with sulfonylurea substituents (e.g., metsulfuron methyl ester) exhibit herbicidal activity, while amino-substituted benzoates are often intermediates for bioactive molecules like benzodiazepines .

Stability and Reactivity

- Metabolic Stability: Acetamido or benzyl-protected derivatives (e.g., Methyl 4-acetamido-2-hydroxybenzoate) resist oxidative degradation compared to free amino groups, which may limit the target compound’s utility in vivo .

- Crystallographic Data: Derivatives like Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate exhibit defined crystal packing due to hydrogen bonding, suggesting that the dimethylamino variant’s crystallinity could influence formulation stability .

Biological Activity

Methyl 2-amino-5-(dimethylamino)benzoate, also known as ODPABA (ortho-Dimethylaminobenzoic acid), is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- IUPAC Name : this compound

The presence of both amino and dimethylamino groups in its structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular components.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : Studies have shown that the compound demonstrates activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains .

- Antifungal Activity : The compound also shows antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .

Anticancer Potential

This compound has been investigated for its anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 and A549, with IC50 values indicating promising activity . For example, some derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Properties : A comprehensive evaluation of its antibacterial and antifungal activities revealed significant inhibition against multiple pathogens. The study reported MIC values for several bacterial strains, highlighting the compound's broad-spectrum activity .

- Anticancer Research : Another study focused on the antiproliferative effects of this compound on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values less than 10 µM, suggesting strong potential as anticancer agents .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented in the table below:

| Compound Name | Antibacterial Activity (MIC µM) | Antifungal Activity (MIC µM) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| This compound | 4.69 - 22.9 | 16.69 - 78.23 | <10 |

| Tert-butyl 2-amino-4-(dimethylamino)benzoate | Not specified | Not specified | Not specified |

| Tert-butyl 2-amino-6-(dimethylamino)benzoate | Not specified | Not specified | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.